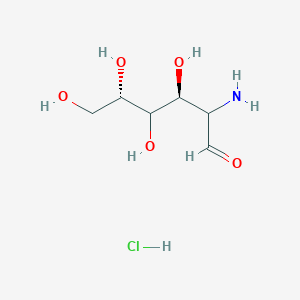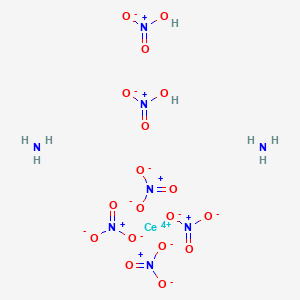
5,6-dichloro-1,3-benzothiazol-2-amine;6,7-dichloro-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine (1:1) are organic compounds that belong to the benzothiazole family. These compounds are characterized by the presence of chlorine atoms at different positions on the benzothiazole ring. They are typically used as intermediates in organic synthesis and have applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine can be achieved through several methods. Common synthetic routes include the chloramine method and the sulfide method .
Chloramine Method: This method involves the reaction of dichlorobenzene with chloramine under controlled conditions.
Sulfide Method: This method utilizes the reaction between dichlorobenzaldehyde and sodium sulfide to produce the desired compounds.
Industrial Production Methods
In industrial settings, these compounds are produced in sealed containers to prevent exposure to air and moisture. The production process involves strict adherence to safety protocols, including the use of protective equipment such as gloves and goggles .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert these compounds into their corresponding amines.
Substitution: Halogen atoms in these compounds can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .
Wissenschaftliche Forschungsanwendungen
5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are used in the study of enzyme inhibition and protein interactions.
Industry: They are used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine involves their interaction with specific molecular targets. These compounds can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a reduction in the activity of the target enzyme, thereby exerting their biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloro-1,3-benzothiazole
- 6-Chlorobenzothiazol-2-ylamine
- 2,5,6-Trichlorobenzo[D]thiazole
Uniqueness
5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine are unique due to the specific positions of the chlorine atoms on the benzothiazole ring. This structural variation can lead to differences in their chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
5,6-dichloro-1,3-benzothiazol-2-amine;6,7-dichloro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5;8-3-1-2-4-6(5(3)9)12-7(10)11-4/h2*1-2H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNOZWBWGLTDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)N)Cl)Cl.C1=C2C(=CC(=C1Cl)Cl)SC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7908237.png)
![N-[(2R,3R,4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B7908239.png)

![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7908268.png)
![(1S,5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B7908278.png)
![7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B7908281.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B7908293.png)




